molecular formula C25H21ClN4O3 B11355419 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11355419
M. Wt: 460.9 g/mol
InChI Key: KBYBQOKHWFYPEI-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the reaction of appropriate aldehydes with furfural derivatives under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base such as potassium carbonate.

    Formation of the oxazole ring: This can be accomplished by cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.

    Attachment of the piperazine ring: This step involves the reaction of the oxazole derivative with 4-phenylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde
  • 5-(4-methoxy-phenyl)-furan-2-carbaldehyde
  • 5-phenoxymethyl-furan-2-carbaldehyde
  • 5-(2-fluoro-phenyl)-furan-2-carbaldehyde

Uniqueness

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H21ClN4O3/c26-18-6-8-20(9-7-18)31-17-21-10-11-23(32-21)24-28-22(16-27)25(33-24)30-14-12-29(13-15-30)19-4-2-1-3-5-19/h1-11H,12-15,17H2

InChI Key

KBYBQOKHWFYPEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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